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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical testing of N-
Nitrosopropranolol, a nitrosamine impurity of concern in propranolol drug substances and

products. The methodologies outlined are based on current regulatory expectations and

established scientific practices for the detection and quantification of this potentially mutagenic

impurity.

Introduction
N-Nitrosopropranolol is a nitrosamine drug substance-related impurity (NDSRI) that can form

during the manufacturing process or storage of propranolol-containing drug products.[1][2] Due

to the classification of many nitrosamines as "cohorts of concern" under ICH M7 guidelines for

mutagenic impurities, rigorous analytical testing is required to ensure patient safety.[1][3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) have established acceptable intake (AI) limits for nitrosamine

impurities, necessitating highly sensitive and specific analytical methods for their control.[4][5]

[6]

The propranolol molecule contains a secondary amine which can react with nitrosating agents,

such as nitrite under acidic conditions, to form N-Nitrosopropranolol.[4][7] This document

details validated liquid chromatography-mass spectrometry (LC-MS) based methods for the
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accurate quantification of N-Nitrosopropranolol at trace levels in both active pharmaceutical

ingredients (API) and finished drug products.

Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated

analytical methods for the determination of N-Nitrosopropranolol.

Parameter
Method 1 (LC-
HRMS - FDA)
[7]

Method 2 (LC-
MS/MS -
Agilent)[1]

Method 3 (LC-
MS/MS -
SCIEX/Pheno
menex)[3][8]

Method 4 (LC-
MS/MS -
Shimadzu)[9]

Limit of Detection

(LOD)
0.015 ppm

Not explicitly

stated, but LLOQ

is 25 pg/mL

0.005 ng/mL
Based on S/N

ratio

Limit of

Quantification

(LOQ)

0.05 ppm 25 pg/mL 0.010 ng/mL
Based on S/N

ratio

Linearity Range 0.05 - 25.0 ppm
Not explicitly

stated

0.01 - 10.00

ng/mL

10.0 - 4000.0

ppb

Recovery
80 – 120% for

QC Standard

Not explicitly

stated

85% - 111% in

various matrices
119% in placebo

Precision

(%RSD)

≤ 10% for

working standard

(n=6)

Not explicitly

stated
≤ 6.74% at LLOQ

Not explicitly

stated

Experimental Protocols
Protocol 1: LC-HRMS Method for N-Nitrosopropranolol
in Propranolol Hydrochloride Oral Solution (Adapted
from FDA)[7]
Objective: To detect and quantify N-Nitrosopropranolol impurity in propranolol hydrochloride

oral solution.
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Principle: The N-Nitrosopropranolol impurity is separated from the propranolol API using

reverse-phase chromatography and detected by a high-resolution accurate-mass (HRAM)

mass spectrometer. Quantification is achieved by comparing the peak area of the protonated

impurity ion in the sample to an external standard calibration curve.[7]

Materials:

N-Nitroso-Propranolol Reference Standard

Methanol, LC/MS grade

Water, LC/MS grade or equivalent

Formic Acid, LC/MS grade

Propranolol hydrochloride oral solution sample

Standard Preparation:

Stock Standard (100 µg/mL): Accurately weigh 10 ± 3 mg of N-Nitroso-Propranolol reference

standard and transfer it into a 100 mL volumetric flask. Dilute to volume with methanol and

mix until dissolved.[7]

Intermediate Stock Standard A: Transfer a suitable aliquot of the stock standard into a

volumetric flask and dilute with diluent (typically a mixture of mobile phases).

Intermediate Stock Standard B: Further dilute Intermediate Stock Standard A to a lower

concentration with diluent.

Working Standard: Prepare fresh daily by diluting an intermediate stock standard to the

desired concentration range (e.g., 0.05 - 25.0 ppm).[7]

Sample Preparation:

Dilute the propranolol hydrochloride oral solution with water to achieve a target analytical

concentration of 2 mg/mL of propranolol.[7]

Mix thoroughly using a vortex mixer.
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Transfer the sample solution into an HPLC vial for LC/MS analysis.[7]

Chromatographic and Mass Spectrometric Conditions:

LC System: UHPLC system

Column: A suitable reverse-phase column (e.g., C18, Biphenyl).

Mobile Phase A: Water with formic acid (e.g., 0.1%).

Mobile Phase B: Acetonitrile or Methanol with formic acid (e.g., 0.1%).

Gradient: A suitable gradient to separate N-Nitrosopropranolol from propranolol and other

matrix components.

Flow Rate: As per column specifications (e.g., 0.4 mL/min).

Column Temperature: 40 °C.[3]

Injection Volume: As appropriate for the system (e.g., 5 µL).

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap).

Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Acquisition: Monitor the accurate m/z value of the protonated N-Nitrosopropranolol
ion (C16H21N2O3+, Exact Mass: 289.1547).[7] A fragment ion of m/z 72.0813 may also be

used for quantification.[7]

System Suitability:

Inject a blank (diluent) at the beginning of the sequence.

Inject the working standard solution six consecutive times. The %RSD of the peak areas

should not be more than 10%.[7]

Inject a Quality Control (QC) standard before and periodically throughout the sample

sequence. The recovery of the QC standard should be between 80 – 120%.[7]
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Data Analysis: Quantify N-Nitrosopropranolol by comparing the peak area from the extracted

ion chromatogram (with a mass tolerance of ± 15 ppm) of the sample to the calibration curve

generated from the working standards.[7]

Protocol 2: LC-MS/MS Method for N-Nitroso Propranolol
in Propranolol API and Tablets (Adapted from Agilent
and SCIEX)[1][3]
Objective: To achieve highly sensitive quantification of N-Nitroso Propranolol in both

Propranolol API and tablet formulations.

Principle: This method utilizes the high selectivity and sensitivity of a triple quadrupole mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify N-

Nitroso Propranolol.[1][3]

Materials:

N-Nitroso Propranolol impurity standard

Propranolol API or tablets

Methanol, LC/MS grade

Acetonitrile, LC/MS grade

Water, LC/MS grade

Ammonium formate

Formic acid

Standard Preparation:

Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of N-Nitroso Propranolol in

methanol.[3]
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Working Standards: Prepare a series of calibration standards by serially diluting the stock

solution with a suitable diluent (e.g., 80:20 acetonitrile/water) to cover the desired

concentration range (e.g., 0.005 to 10 ng/mL).[3]

Sample Preparation (API):

Accurately weigh 25 mg of the Propranolol API into a 15 mL centrifuge tube.[1]

Add 5 mL of sample diluent.[1]

Vortex the solution for one minute, followed by 15 minutes of sonication to ensure complete

dissolution.[1]

Transfer the solution to an HPLC vial for analysis.[1]

Sample Preparation (Tablets):

Crush a sufficient number of tablets to obtain at least three times the target API weight.[1]

Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube.[1]

Add 5 mL of diluent.[1]

Vortex for one minute, followed by 40 minutes of shaking.[1]

Centrifuge the sample at 4,500 rpm for 15 minutes.[1]

Filter the supernatant through a 0.22 µm PVDF membrane into an HPLC sample vial.[1]

Chromatographic and Mass Spectrometric Conditions:

LC System: UHPLC system (e.g., Agilent 1290 Infinity II, SCIEX ExionLC).[1][3]

Column: Phenomenex Kinetex Biphenyl (e.g., 3.0 x 150 mm, 2.6 µm) or Agilent InfinityLab

Poroshell 120 HILIC-Z.[1][3]

Mobile Phase A: 1mM ammonium formate with 0.1% formic acid in water.[3]

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
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Gradient: A suitable gradient to achieve separation. For example:

Time (min) %B

0.0 35

2.0 35

6.0 75

8.0 75

8.1 95

10.0 95

10.1 35

14.0 35

(Adapted from SCIEX)[3]

Flow Rate: 0.4 mL/min.[3]

Column Temperature: 40°C.[3]

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, SCIEX

QTRAP 6500+).[1][3]

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

MRM Transitions:

Quantifier: 289.1 -> 259.1

Qualifier: 289.1 -> 72.1[3]

Data Analysis: Quantify N-Nitroso Propranolol using the peak area of the quantifier MRM

transition and confirm its identity with the qualifier transition. The ion ratio between the

quantifier and qualifier in the sample should be within a specified tolerance (e.g., ±30%) of the

average ratio from the calibration standards.[3]
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Caption: Experimental workflow for N-Nitrosopropranolol impurity testing.
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Caption: Formation pathway of N-Nitrosopropranolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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